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molecular formula C14H12N4O3 B8418548 4-Nitrobenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide

4-Nitrobenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide

Cat. No. B8418548
M. Wt: 284.27 g/mol
InChI Key: NRANEKIPWNFDRG-UHFFFAOYSA-N
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Patent
US05011932

Procedure details

A mixture of 3.62 gm (0.02 mole) of p-nitrobenzhydrazide, 2.42 gm (0.02 mole) of 4-acetylpyridine and 100 ml of absolute ethanol is refluxed 3 hours. Sufficient dimethylformamide is added to the mixture at boiling to give a solution. The hot solution is filtered. The filtrate is diluted with water to the cloud point. The mixture is chilled in the refrigerator. The product is collected, washed with ether and dried to yield 4.46 gm (79%) of the title compound; mp 251.2°.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([NH:10][NH2:11])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14]([C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)(=O)[CH3:15].C(O)C>CN(C)C=O>[N:20]1[CH:21]=[CH:22][C:17]([C:14](=[N:11][NH:10][C:8](=[O:9])[C:7]2[CH:12]=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH3:15])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NN)C=C1
Name
Quantity
2.42 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to give a solution
FILTRATION
Type
FILTRATION
Details
The hot solution is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water to the cloud point
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled in the refrigerator
CUSTOM
Type
CUSTOM
Details
The product is collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(C)=NNC(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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